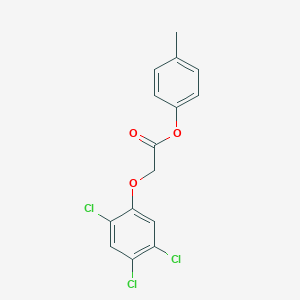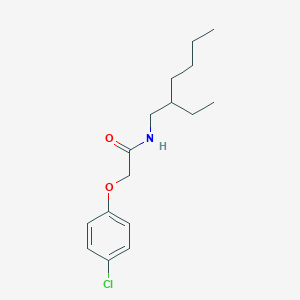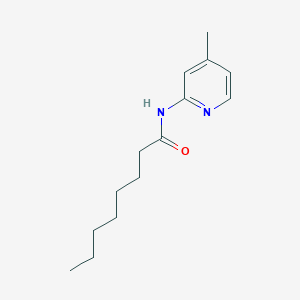
N-(2-isopropylphenyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-isopropylphenyl)cyclohexanecarboxamide, also known as PAC-1, is a small molecule that has been studied extensively for its potential as an anticancer agent. PAC-1 was initially identified as a compound that could enhance the activity of procaspase-3, an inactive precursor of the caspase-3 enzyme that is involved in programmed cell death. Since then, PAC-1 has been shown to induce apoptosis in a variety of cancer cell lines and has demonstrated promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of N-(2-isopropylphenyl)cyclohexanecarboxamide involves the activation of procaspase-3, an inactive precursor of the caspase-3 enzyme that is involved in programmed cell death. N-(2-isopropylphenyl)cyclohexanecarboxamide binds to a specific site on procaspase-3, causing a conformational change that results in the activation of the enzyme. Once activated, caspase-3 cleaves a variety of cellular proteins, ultimately leading to apoptosis.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)cyclohexanecarboxamide has been shown to induce apoptosis in cancer cells through the activation of caspase-3. In addition, N-(2-isopropylphenyl)cyclohexanecarboxamide has been shown to enhance the activity of other anticancer agents, such as TRAIL and cisplatin. N-(2-isopropylphenyl)cyclohexanecarboxamide has also been studied for its potential as a neuroprotective agent and has demonstrated promising results in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-isopropylphenyl)cyclohexanecarboxamide is that it has been shown to be effective in inducing apoptosis in a variety of cancer cell lines. In addition, N-(2-isopropylphenyl)cyclohexanecarboxamide has been shown to enhance the activity of other anticancer agents, such as TRAIL and cisplatin. However, one limitation of N-(2-isopropylphenyl)cyclohexanecarboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several potential future directions for research on N-(2-isopropylphenyl)cyclohexanecarboxamide. One area of interest is the development of N-(2-isopropylphenyl)cyclohexanecarboxamide derivatives that may have improved efficacy or safety profiles. Another area of interest is the investigation of N-(2-isopropylphenyl)cyclohexanecarboxamide as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the safety and efficacy of N-(2-isopropylphenyl)cyclohexanecarboxamide in clinical trials.
Méthodes De Synthèse
The synthesis of N-(2-isopropylphenyl)cyclohexanecarboxamide involves a multi-step process that begins with the reaction of cyclohexanone with 2-isopropylphenylmagnesium bromide to form a Grignard reagent. This is followed by the addition of ethyl chloroformate to the reaction mixture to form the corresponding carbamate intermediate. The final step involves the addition of hydrochloric acid to the reaction mixture, which results in the formation of N-(2-isopropylphenyl)cyclohexanecarboxamide.
Applications De Recherche Scientifique
N-(2-isopropylphenyl)cyclohexanecarboxamide has been studied extensively for its potential as an anticancer agent. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and breast cancer. In addition, N-(2-isopropylphenyl)cyclohexanecarboxamide has been shown to enhance the activity of other anticancer agents, such as TRAIL and cisplatin. N-(2-isopropylphenyl)cyclohexanecarboxamide has also been studied for its potential as a neuroprotective agent and has demonstrated promising results in preclinical studies.
Propriétés
Formule moléculaire |
C16H23NO |
|---|---|
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
N-(2-propan-2-ylphenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C16H23NO/c1-12(2)14-10-6-7-11-15(14)17-16(18)13-8-4-3-5-9-13/h6-7,10-13H,3-5,8-9H2,1-2H3,(H,17,18) |
Clé InChI |
KZVYHOCIEFTLED-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CCCCC2 |
SMILES canonique |
CC(C)C1=CC=CC=C1NC(=O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




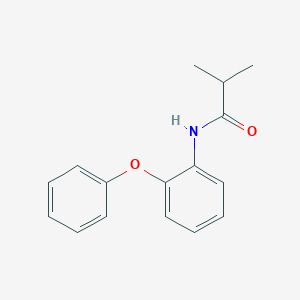
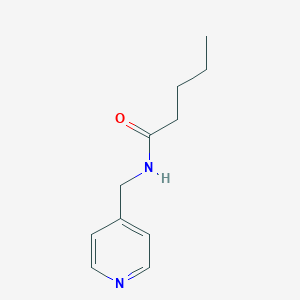
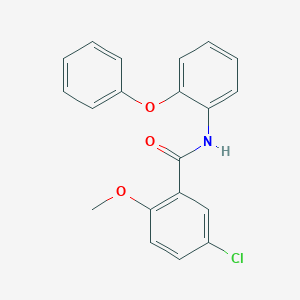


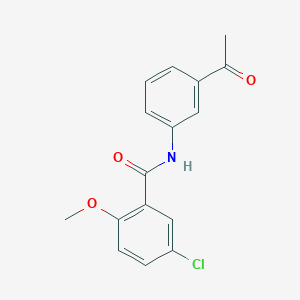
![3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B291413.png)

![Dimethyl 5-{[(4-chlorophenoxy)acetyl]amino}isophthalate](/img/structure/B291415.png)
